Clinafloxacin hydrochloride is a novel quinolone antibiotic with a broad spectrum of activity against a variety of microorganisms, making it a significant player in the treatment of infections. Its efficacy has been tested in clinical trials and has shown promising results in treating intraabdominal infections, as well as infections caused by multiply resistant pathogens14. The drug's pharmacokinetics and tolerability have been studied extensively, indicating its potential for both oral and intravenous administration35.
A clinical trial comparing clinafloxacin to imipenem/cilastatin in the treatment of complicated intraabdominal infections demonstrated clinafloxacin's safety and efficacy. The study included patients with a variety of infections, such as perforated or abscessed appendicitis, and showed successful outcomes in a significant proportion of patients treated with clinafloxacin1.
Clinafloxacin has been synthesized in combination with triazole to create hybrids with potent antibacterial and antifungal properties. These hybrids have shown low minimum inhibitory concentration (MIC) values against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), and have displayed a broad antimicrobial spectrum2.
The drug has been particularly effective against serious infections caused by multiply resistant pathogens, such as MRSA, penicillin-resistant Streptococcus pneumoniae, and Pseudomonas aeruginosa. Clinafloxacin's high oral bioavailability makes it a versatile option for both hospital and outpatient settings4.
Studies have shown that clinafloxacin reaches effective concentrations in serum, bronchial mucosa, alveolar macrophages, and epithelial lining fluid, suggesting its potential effectiveness in treating a wide range of respiratory tract infections6.
The pharmacokinetics of clinafloxacin have been characterized by rapid absorption, biexponential decline in plasma concentrations, and a terminal half-life conducive to dosing flexibility. The drug's volume of distribution suggests good tissue penetration, and its high bioavailability supports the interchangeability of intravenous and oral administration. Safety evaluations have found clinafloxacin to be well-tolerated, with a tolerability profile similar to other quinolones35.
The synthesis of clinafloxacin hydrochloride involves several key steps that transform precursor compounds into the final product.
The synthesis may utilize various catalysts and reagents to optimize yield and purity. For example, magnesium halides can facilitate condensation reactions during the formation of key intermediates .
Clinafloxacin hydrochloride has a complex molecular structure characterized by its unique arrangement of atoms.
The three-dimensional structure features a cyclopropyl group attached to a fluoroquinolone backbone, which is crucial for its antibacterial activity. The presence of chlorine and fluorine atoms enhances its potency against bacterial strains .
The compound's structural data can be represented using various chemical notation systems such as SMILES or InChI formats for computational modeling and analysis.
Clinafloxacin hydrochloride undergoes several chemical reactions that can affect its stability and efficacy.
Common reagents used include hydrogen peroxide for oxidation and sodium borohydride for reduction processes .
The mechanism of action of clinafloxacin hydrochloride is primarily related to its interaction with bacterial enzymes.
Clinafloxacin exerts its antibacterial effects by inhibiting type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and repair.
By binding to the active sites of these enzymes, clinafloxacin disrupts the unwinding of DNA, leading to inhibition of bacterial growth and eventual cell death. The drug exhibits approximately 90% oral bioavailability and reaches peak plasma concentrations within about 0.7 hours after administration .
Understanding the physical and chemical properties of clinafloxacin hydrochloride is essential for its application in pharmacology.
Relevant analyses include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity .
Clinafloxacin hydrochloride has several notable applications in scientific research and medicine.
Clinafloxacin hydrochloride (C₁₇H₁₈Cl₂FN₃O₃; molecular weight: 402.25 g/mol) is the hydrochloride salt of clinafloxacin, a fluoroquinolone antibiotic characterized by a 1,4-dihydro-4-oxoquinoline-3-carboxylic acid core. Key structural features include [3] [5] [7]:
Table 1: Atomic Contributions to Molecular Properties
Position | Substituent | Role in Physicochemical Properties |
---|---|---|
N1 | Cyclopropyl | Enhances lipophilicity and membrane penetration |
C6 | Fluorine | Electron-withdrawing; stabilizes drug-target interactions |
C7 | (S)-3-aminopyrrolidinyl | Dictates stereospecific binding to topoisomerases |
C8 | Chlorine | Increases anaerobic activity but induces photodegradation |
Quantitative structure-activity relationship (QSAR) studies indicate that the cyclopropyl group at N1 and the C8 chlorine are critical for antibody recognition in immunoassays, highlighting their influence on molecular conformation [2].
Solubility: Clinafloxacin hydrochloride is highly soluble in water (>13 mg/mL), moderately soluble in methanol (~2 mg/mL at 25°C), and insoluble in ethanol or dimethyl sulfoxide. Its solubility profile results from ionic dissociation and hydrogen-bonding capacity. pH-dependent solubility arises from ionization states: maximal solubility occurs at acidic pH (protonated amine), while neutral or alkaline pH reduces solubility due to zwitterion or anionic forms [3] [5].
Stability:
Table 2: Stability Kinetics Under Environmental Stressors
Condition | Degradation Rate | Primary Degradation Products |
---|---|---|
UV light (254 nm) | Rapid (t₁/₂ < 1 hour) | Decarboxylated quinoline, chlorinated byproducts |
Alkaline pH (9.0) | Moderate (t₁/₂ ~24 hours) | C7-piperazine ring-opened derivatives |
Acidic pH (3.0) | Slow (t₁/₂ > 1 week) | None detected |
Heat (100°C, dry) | Negligible | N/A |
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry (MS):Electrospray ionization (ESI-MS) shows m/z 366.1 [M+H]⁺ for the free base (C₁₇H₁₇ClFN₃O₃), with fragments at m/z 348 (loss of H₂O), m/z 320 (decarboxylation), and m/z 245 (cleavage of the C7 substituent) [5] [7].
UV-Vis Spectroscopy:Aqueous solutions exhibit pH-dependent absorption:
Table 3: Spectroscopic Signatures Across Techniques
Technique | Key Parameters | Structural Assignment |
---|---|---|
¹H NMR | δ 8.65 (s, 1H) | H2 proton (quinoline core) |
¹³C NMR | δ 176.8, δ 167.5 | C3-COOH and C4=O carbonyls |
ESI-MS | m/z 366.1 [M+H]⁺ | Molecular ion (free base) |
UV-Vis | λₘₐₓ = 278 nm (pH 3.0) | Protonated quinoline chromophore |
Clinafloxacin hydrochloride crystallizes in a monoclinic system (P2₁/c space group). X-ray diffraction (XRD) reveals:
Polymorphism:While no polymorphs of clinafloxacin hydrochloride are explicitly documented in the literature, fluoroquinolones (e.g., sitafloxacin, moxifloxacin) exhibit diverse solid forms:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7